An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
An In-depth Technical Guide to 2-Ethylbut-2-enoic Acid
CAS Number: 4411-99-8
This technical guide provides a comprehensive overview of 2-Ethylbut-2-enoic acid, also known as α-ethylcrotonic acid, tailored for researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, spectroscopic profile, synthesis methodologies, and potential biological significance based on its structural characteristics.
Physicochemical and Spectroscopic Data
2-Ethylbut-2-enoic acid is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] It is recognized as a valuable building block in organic and medicinal chemistry.[1][2] While experimentally verified spectroscopic data is not widely available in public databases, this section provides a summary of its known physicochemical properties and predicted spectroscopic characteristics.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Ethylbut-2-enoic acid.
| Property | Value | Source |
| CAS Number | 4411-99-8 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1][3] |
| Molecular Weight | 114.14 g/mol | [1][3] |
| IUPAC Name | 2-ethylbut-2-enoic acid | [3] |
| Synonyms | α-ethylcrotonic acid | [1] |
| Estimated Water Solubility | 6330 mg/L at 25°C | [1] |
| Estimated XLogP3 | 1.40 | [1] |
| Estimated Boiling Point | 216.76°C | |
| Estimated Melting Point | 17.3°C | |
| Estimated Refractive Index | 1.4254 |
Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for 2-Ethylbut-2-enoic acid based on the analysis of structurally similar compounds.[4]
Table 1.2.1: Predicted ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Vinylic (=CH-) | 6.5 - 7.5 | Quartet (q) | 1H |
| Ethyl group (-CH₂CH₃) | 2.0 - 2.5 | Quartet (q) | 2H |
| Methyl group (-CH₂CH₃) | 1.0 - 1.3 | Triplet (t) | 3H |
| Methyl group (=C-CH₃) | 1.8 - 2.2 | Doublet (d) | 3H |
Table 1.2.2: Predicted ¹³C NMR Spectral Data
| Carbon Type | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170 - 185 |
| Vinylic (=C(COOH)-) | 125 - 140 |
| Vinylic (=CH-) | 135 - 150 |
| Ethyl group (-CH₂CH₃) | 20 - 30 |
| Methyl group (-CH₂CH₃) | 10 - 15 |
| Methyl group (=C-CH₃) | 12 - 18 |
Table 1.2.3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |
| C-H (sp² and sp³) | 2850 - 3100 | Medium to Strong | C-H stretching vibrations |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Carbonyl stretch, conjugated |
| C=C (Alkene) | 1620 - 1680 | Medium | C=C stretching vibration |
Table 1.2.4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z Value | Interpretation |
| 114 | Molecular Ion (M⁺) |
| 99 | Loss of -CH₃ |
| 85 | Loss of -C₂H₅ |
| 69 | Loss of -COOH |
Synthesis and Experimental Protocols
2-Ethylbut-2-enoic acid can be synthesized through various established organic chemistry reactions. The choice of method often depends on the desired yield, purity, and scalability. Below are detailed protocols for four common synthetic routes.
Malonic Ester Synthesis
This method provides high yields and purity, making it a reliable choice.
Experimental Protocol:
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Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.
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Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Following the addition, slowly add 1-bromobutane (1.05 eq) and reflux the mixture for 4-6 hours.
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product, diethyl 2-butylmalonate, with diethyl ether.
-
Hydrolysis and Decarboxylation: The crude diethyl 2-butylmalonate is then refluxed with a 10% aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester groups. The mixture is cooled and acidified with concentrated hydrochloric acid.
-
Final Product Formation: Heat the acidified solution to reflux for 4-6 hours to induce decarboxylation. After cooling, extract the 2-Ethylbut-2-enoic acid with diethyl ether.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation.
Reformatsky Reaction
This one-pot reaction proceeds under milder conditions compared to Grignard reactions.
Experimental Protocol:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere, add freshly activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Gently heat the mixture until the iodine color disappears.
-
Reaction Initiation: Add a solution of butan-2-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.
-
Dehydration and Hydrolysis: The resulting crude β-hydroxy ester is dehydrated by refluxing with a catalytic amount of p-toluenesulfonic acid in benzene using a Dean-Stark apparatus to remove water. The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield 2-Ethylbut-2-enoic acid.
-
Purification: The final product is purified by distillation.
Wittig Reaction
This route offers high regioselectivity in the formation of the carbon-carbon double bond.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (1-carboxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add a strong base, such as n-butyllithium (2.0 eq), at -78°C to generate the ylide.
-
Reaction with Aldehyde: To the ylide solution, add propanal (1.0 eq) and allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and remove the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide.
-
Isolation: Acidify the aqueous layer with hydrochloric acid and extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
Aldol Condensation
This method is atom-economical and uses readily available starting materials.
Experimental Protocol:
-
Condensation: In a suitable reaction vessel, heat a mixture of butanal (1.0 eq), propanoic anhydride (1.5 eq), and sodium propanoate (1.0 eq) at 140-150°C for 8-12 hours.
-
Initial Work-up: Cool the reaction mixture and pour it into water. Steam distill the mixture to remove any unreacted butanal.
-
Extraction: Cool the residue and extract the product with diethyl ether. Wash the ethereal solution with a saturated solution of sodium bicarbonate.
-
Isolation: Combine the sodium bicarbonate extracts and acidify with dilute hydrochloric acid to precipitate the crude 2-Ethylbut-2-enoic acid.
-
Purification: Collect the product by filtration, wash with cold water, and purify by recrystallization.
Synthesis Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and spectroscopic analysis of 2-Ethylbut-2-enoic acid.
